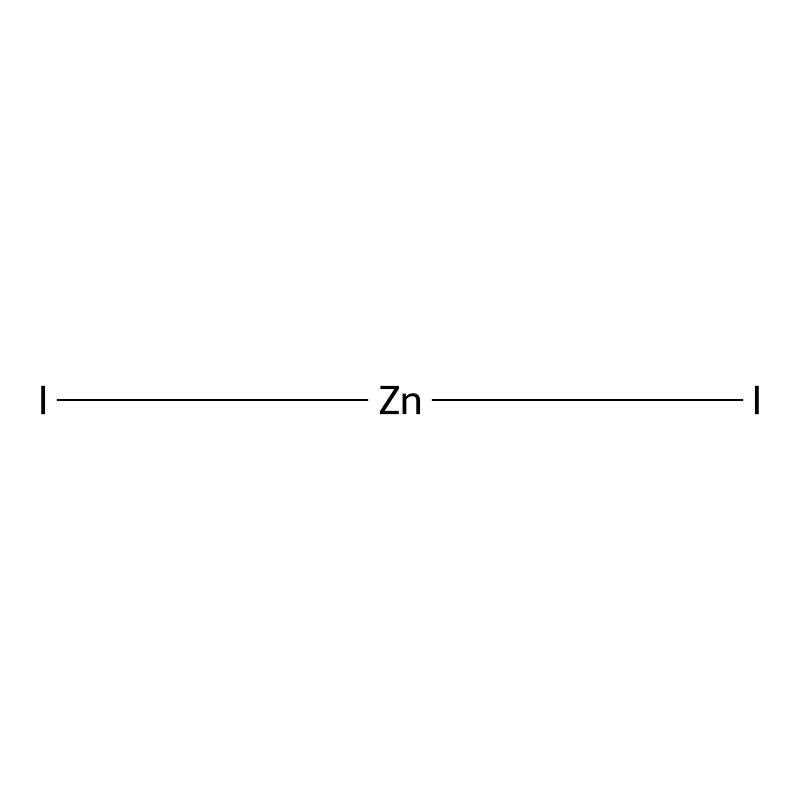Zinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Perovskite Solar Cells:
Perovskite solar cells are a promising technology for efficient and affordable solar energy conversion. Research has shown that incorporating ZnI₂ into the precursor solution for these cells can enhance their stability against moisture, a major challenge in their performance []. This improvement is attributed to the formation of zinc-iodide complexes, which act as a protective layer against moisture degradation.
Activator in Polymerization:
ZnI₂ serves as an activator in the living cationic polymerization of vinyl ethers, a process for creating specific types of polymers []. This application leverages the Lewis acidic nature of ZnI₂, which facilitates the initiation and propagation steps in the polymerization reaction.
Research on Antibacterial Properties:
Studies have explored the potential antibacterial properties of zinc iodide in combination with other agents. For instance, research investigated the use of a combination of zinc iodide and iodine (JJZ) in iontophoresis, a technique for delivering medication through the skin using electrical current []. The results suggest that JJZ might have potential as an antibacterial agent in this context, although further research is warranted.
Other Applications:
Beyond the specific examples mentioned above, ZnI₂ finds use in various other scientific research areas, including:
- Semiconductor materials research for exploring its potential in optoelectronic devices [].
- Synthesis of other materials such as zinc sulfide and zinc selenide [].
- Studies on the physical and chemical properties of zinc iodide itself, including its electrical conductivity, thermal stability, and crystal structure.
Zinc iodide is an inorganic compound with the chemical formula ZnI₂. It exists in both anhydrous and dihydrate forms, both of which are typically white solids that readily absorb moisture from the atmosphere. Zinc iodide is formed through the reaction of zinc, a transition metal, with iodine, a halogen. In this process, zinc loses two electrons to become a positively charged ion (Zn²⁺), while iodine gains electrons to form iodide ions (I⁻) . The compound exhibits ionic characteristics due to the electrostatic attraction between the zinc cations and iodide anions.
Zinc iodide can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. Ingestion can cause gastrointestinal distress. Standard laboratory safety protocols should be followed when handling zinc iodide, including wearing gloves, eye protection, and working in a well-ventilated area [].
Acute Toxicity Data:
The formation of zinc iodide can be represented by the following exothermic redox reaction:
This reaction occurs when zinc powder is mixed with iodine, often in a solvent like ethanol or water. The reaction is characterized by the release of heat and can be reversed through electrolysis:
In aqueous solutions, zinc iodide can dissociate into its constituent ions:
Zinc iodide can be synthesized using several methods:
- Direct Combination: Mixing zinc powder with iodine directly under controlled conditions.
- Aqueous Reaction: Dissolving zinc in an aqueous solution containing iodine.
- Refluxing Ether: Treating zinc with iodine in refluxing ether to facilitate the reaction .
- Electrolysis: Decomposing zinc iodide back into its elements using electrolysis.
Zinc iodide has diverse applications across various fields:
- X-ray Imaging: Used as an opaque penetrant in industrial radiography to enhance image contrast.
- Catalysis: Acts as a Lewis acid catalyst in organic reactions, such as Friedel-Crafts alkylation and acylation .
- Photographic Emulsions: Historically used to sensitize silver halide crystals in photographic materials .
- Electron Microscopy: Utilized as a staining agent in electron microscopy when combined with osmium tetroxide .
Studies have investigated the interactions of zinc iodide with various substrates and its catalytic properties. For instance, it has been shown to catalyze the conversion of methanol into hydrocarbons, demonstrating its utility in organic synthesis . Additionally, its interactions with biological systems have been explored, particularly regarding its role as a trace element essential for human health.
Zinc iodide shares similarities with other metal halides but exhibits unique properties due to its specific ionic structure and behavior. Here are some similar compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Zinc Chloride | ZnCl₂ | More soluble in water; used in various industrial applications. |
| Zinc Bromide | ZnBr₂ | Similar ionic structure; used in oil drilling fluids. |
| Cadmium Iodide | CdI₂ | Heavier metal; exhibits different optical properties. |
| Lead Iodide | PbI₂ | Known for its photovoltaic applications; more stable than zinc iodide. |
Zinc iodide's distinctiveness lies in its dual role as both a catalyst and a biological trace element, setting it apart from other metal halides that may not possess such versatility .
Physical Description
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
Metabolism Metabolites
Wikipedia
4-Methylaminorex








